molecular formula C15H18N2O4 B1302901 (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid CAS No. 501015-22-1

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid

Cat. No. B1302901
CAS RN: 501015-22-1
M. Wt: 290.31 g/mol
InChI Key: PYMTTWVQVSELBI-GFCCVEGCSA-N
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Description

The compound (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid is a chiral molecule that contains a tert-butoxycarbonyl (Boc) protected amino group and a 4-cyanophenyl group as part of its structure. This compound is likely to be of interest due to its potential applications in the synthesis of biologically active molecules or as an intermediate in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of related Boc-protected amino acid derivatives typically involves the protection of amino groups and the formation of esters. For instance, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, an intermediate in the production of Biotin, was achieved from L-cystine in a 67% overall yield through esterification and protection steps . Similarly, the synthesis of enantiomerically pure β-amino acids from tert-butyl protected intermediates involves multiple steps, including acylation, annulation, and decarboxylation . These methods could potentially be adapted for the synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid.

Molecular Structure Analysis

The molecular structure of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid would be characterized by the presence of a Boc-protected amino group, which is a common protecting group used in peptide synthesis due to its stability and ease of removal under acidic conditions. The cyanophenyl group would contribute to the molecule's rigidity and could affect its reactivity due to the electron-withdrawing nature of the cyano group.

Chemical Reactions Analysis

Compounds similar to (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid can undergo various chemical reactions. For example, the Boc-protected amino group can be deprotected under acidic conditions, and the carboxylic acid functionality allows for the formation of amides, esters, and other derivatives . The presence of the cyanophenyl group could also enable reactions such as nucleophilic addition to the cyano group, potentially leading to the formation of new carbon-nitrogen bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid would be influenced by its functional groups. The Boc group is known to increase steric bulk, which can affect solubility and reactivity. The cyano group is polar and could contribute to the compound's dipole moment, influencing its solubility in organic solvents. The carboxylic acid moiety would be expected to display typical acid-base properties, forming salts with bases and esters with alcohols .

Scientific Research Applications

  • Synthesis of Key Intermediates : The compound is used in the synthesis of key intermediates for natural products like Biotin, essential in the metabolic cycle for biosynthesis of fatty acids, sugars, and α-amino acids. For example, a study demonstrated the synthesis of a related compound, (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate, from L-cystine with a good overall yield, highlighting its significance in complex organic syntheses (Qin et al., 2014).

  • Enantioselective Synthesis : The enantioselective synthesis of compounds, particularly for neuroexcitant analogs, has been achieved using tert-butoxycarbonyl-protected amino acids. This showcases its utility in creating specific enantiomers of biologically active compounds (Pajouhesh et al., 2000).

  • Asymmetric Hydrogenation : In the field of pharmaceuticals, asymmetric hydrogenation of enamines for preparing beta-amino acid pharmacophores has been successfully conducted using compounds like (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, indicating its role in creating optically active pharmaceutical intermediates (Kubryk & Hansen, 2006).

  • Molecular and Crystal Structure Studies : Studies on derivatives, such as tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate, have been conducted to understand their molecular and crystal structure, providing insights into the conformation-stabilizing function of weak intermolecular bonding, crucial for the development of new materials and drugs (Kozioł et al., 2001).

  • Catalysis in Chemical Synthesis : The compound's derivatives have been employed in catalysis, such as in the development of modular dipeptide-analogue ligands for ruthenium-catalyzed enantioselective transfer hydrogenation of ketones. This illustrates its application in fine-tuning the enantioselectivity of important catalytic reactions (Pastor, Vaestilae, & Adolfsson, 2003).

  • Peptide Synthesis : The compound and its variants have been used in peptide synthesis, demonstrating its role in the preparation of non-proteinogenic amino acids and dipeptide analogs. This is significant in the design of new peptides with potential biological activity (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Safety and Hazards

The compound has the signal word “Warning” and the hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(3R)-3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-10(9-16)5-7-11/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMTTWVQVSELBI-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375880
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid

CAS RN

501015-22-1
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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